molecular formula C12H17NO12 B13806789 Isosorbide 5-mononitrate 2-b-D-glucuronide

Isosorbide 5-mononitrate 2-b-D-glucuronide

Cat. No.: B13806789
M. Wt: 367.26 g/mol
InChI Key: MQHSDQNPAIOBOQ-KUUDHLLYSA-N
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Description

Isosorbide 5-mononitrate 2-b-D-glucuronide is a chemical compound with the molecular formula C12H17NO12 and a molecular weight of 367.3 g/mol . It is a derivative of isosorbide mononitrate, which is commonly used as a vasodilator in the treatment of angina pectoris. This compound is characterized by its glucuronide conjugation, which enhances its solubility and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide 5-mononitrate 2-b-D-glucuronide typically involves the glucuronidation of isosorbide 5-mononitrate. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis. The process includes the nitration of isosorbide to form isosorbide mononitrate, followed by glucuronidation to produce the final compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Isosorbide 5-mononitrate 2-b-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrate esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of isosorbide 5-mononitrate 2-b-D-glucuronide involves the release of nitric oxide, which acts as a vasodilator. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells in blood vessels, reducing vascular resistance and improving blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its glucuronide conjugation, which enhances its solubility and excretion. This modification can potentially improve its pharmacokinetic properties and reduce side effects compared to its parent compound .

Properties

Molecular Formula

C12H17NO12

Molecular Weight

367.26 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12?/m0/s1

InChI Key

MQHSDQNPAIOBOQ-KUUDHLLYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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